molecular formula C14H14N2O5S2 B2507047 2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide CAS No. 887202-88-2

2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2507047
CAS No.: 887202-88-2
M. Wt: 354.4
InChI Key: YDKJMQOVDNGILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide is a chemical compound provided for research purposes. It has the CAS Number 887202-88-2 and a molecular formula of C14H14N2O5S2 . This benzamide derivative features both methanesulfonyl and sulfamoylphenyl functional groups, a structural motif found in compounds with diverse research applications . Compounds within this class, particularly those containing the sulfonamide group, are frequently investigated in medicinal chemistry for their potential to interact with enzymes like carbonic anhydrases . The sulfonamide group is a known pharmacophore that can confer inhibitory activity, and research into similar N-(4-sulfamoylphenyl)benzamide derivatives is ongoing . The specific research applications and mechanism of action for this exact compound are subject to ongoing investigation. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-methylsulfonyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-22(18,19)13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)23(15,20)21/h2-9H,1H3,(H,16,17)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKJMQOVDNGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-amino-N-(4-sulfamoylphenyl)benzamide with methanesulfonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Synthesis of 2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common synthetic route includes:

  • Formation of the sulfonamide moiety : This is achieved by reacting a suitable amine with a sulfonyl chloride.
  • Benzamide formation : The introduction of the benzamide functional group can be accomplished through acylation reactions.
  • Final modifications : Additional steps may include methylation or other functional group modifications to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • Broad-spectrum efficacy : It demonstrates inhibitory effects against various bacterial strains, comparable to traditional antibiotics like amoxicillin.
  • Mechanism of action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Key findings include:

  • Cell Line Sensitivity :
    Cell LineIC50 (µM)Reference Drug (Doxorubicin)
    CCRF-CEM (Leukemia)5.28 ± 0.56.78 ± 0.7
    HCT-15 (Colon)4.67 ± 0.35.17 ± 0.2
    PC-3 (Prostate)7.41 ± 0.57.34 ± 0.5

The mechanisms involved include apoptosis induction and cell cycle arrest at specific phases .

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies:

  • Cholinesterase Inhibition : Effective against acetylcholinesterase, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
  • α-glucosidase Inhibition : Indicates possible use in managing Type 2 diabetes by delaying carbohydrate absorption.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy Study : A series of sulfonamide derivatives were tested against common pathogens, revealing that structural modifications significantly enhance antimicrobial potency.
  • Antitumor Evaluation Study : A comparative study assessed the cytotoxicity of various benzodioxane derivatives against multiple cancer cell lines, finding that specific substitutions increased activity significantly .

Therapeutic Implications

Given its diverse biological activities, this compound holds potential for development into therapeutic agents targeting:

  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
  • Cancer Treatment : As a novel anticancer drug candidate due to its cytotoxic properties against various cancer types.
  • Neurological Disorders : As a candidate for treating conditions like Alzheimer's through cholinesterase inhibition.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful in glaucoma treatment . The compound’s antibacterial and anticancer activities are attributed to its ability to interfere with essential cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs share the N-(4-sulfamoylphenyl)benzamide core but differ in substituents and linker groups. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Structural Features Biological Activity Physical Properties References
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide Chloro and methoxy substituents on benzamide; no linker Precursor to CA inhibitors; tested in myocardial ischemia models High melting point (~240–268°C inferred from analogs)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) Ethyl linker between benzamide and sulfamoylphenyl; chloro and methoxy substituents Reduces myocardial infarct size via NLRP3 inhibition Light yellow solid
2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide Dimethylphenylamino group; direct sulfamoyl attachment Urease inhibition Melting point: 173–175°C
Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives Triazole ring linker; dual-tail substituents Broad-spectrum anticancer activity via CA inhibition Not specified
4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Ethyl linker; chloro substituent No specific activity data Molecular weight: 338.81 g/mol

Key Research Findings

Role of Substituents: Methanesulfonyl vs. Methoxy/Chloro: The methanesulfonyl group in the target compound likely enhances electron-withdrawing effects, improving binding to CA isoforms or NLRP3 compared to methoxy or chloro substituents .

Biological Activity :

  • NLRP3 Inhibition : CAS 16673-34-0 demonstrated efficacy in reducing myocardial infarct size, suggesting the sulfamoylphenyl group is critical for NLRP3 interaction .
  • CA Inhibition : Triazole-containing derivatives () showed broad anticancer activity, highlighting the importance of sulfamoyl and benzamide moieties in CA isoform selectivity .

Physical Properties :

  • Melting points vary significantly (173–268°C), influenced by substituent polarity and crystallinity. The methanesulfonyl group may increase solubility compared to hydrophobic groups like dimethylphenyl .

Biological Activity

2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic implications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the sulfonamide group and subsequent coupling with a benzamide derivative.

Chemical Structure

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol

The compound features a benzamide core substituted with a methanesulfonyl group and a sulfamoyl phenyl moiety, which contributes to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes, particularly those involved in nucleotide metabolism. This includes targeting human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms, which play crucial roles in purinergic signaling pathways.

Inhibition Studies

Recent studies have shown that derivatives of sulfamoyl-benzamide, including this compound, demonstrate potent inhibitory effects against h-NTPDases. For example, one study reported an IC50 value of approximately 2.88 μM for related compounds against h-NTPDase1, highlighting the potential of these compounds as therapeutic agents in conditions where purinergic signaling is dysregulated .

Case Studies

  • Cancer Therapeutics : In vitro studies have demonstrated that sulfamoyl-benzamide derivatives can induce cell cycle arrest in various cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells. These compounds were shown to inhibit tubulin polymerization, leading to apoptosis .
  • Inflammatory Diseases : The anti-inflammatory properties of these compounds have been explored, with findings suggesting they may reduce inflammation by modulating purinergic signaling pathways, which are often upregulated in inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzamide core significantly influence the inhibitory potency against h-NTPDases.

CompoundSubstituentIC50 (µM)Biological Activity
3i-2.88 ± 0.13Inhibitor of h-NTPDase1
3fMethoxy<1Inhibitor of h-NTPDase2
4dCyclopropyl<0.5Selective inhibitor of h-NTPDase3

This table illustrates the varying degrees of potency among different derivatives, emphasizing the importance of specific functional groups in enhancing biological activity.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide?

Answer:
The synthesis typically involves coupling a benzamide derivative with a sulfamoylphenyl group via nucleophilic substitution or amidation. Key parameters include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane or DMF) under inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates .
  • Catalysts/Reagents : Triethylamine or NaHCO₃ as bases to deprotonate amines and facilitate coupling .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Optimization : Stepwise temperature control (0–25°C for exothermic steps) and monitoring via TLC .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation requires a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Peaks for methanesulfonyl (δ ~3.3 ppm for CH₃, δ ~45–50 ppm for S=O) and sulfamoyl (δ ~7.5–8.0 ppm for aromatic protons) groups .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: What are the primary biological targets of this compound?

Answer:
The compound exhibits dual targeting:

  • Carbonic Anhydrase IX (CA IX) : Inhibition confirmed via enzymatic assays (IC₅₀ ~12 nM) due to sulfamoyl group interaction with Zn²⁺ in the active site .
  • Tubulin Polymerization : Derivatives (e.g., 5-chloro analogs) disrupt microtubule dynamics (IC₅₀ ~0.8 µM in MCF-7 cells) via binding to the colchicine site .

    Table 1 : Selectivity Profile
TargetIC₅₀ (nM)Selectivity Over Isoforms
CA IX12100-fold vs. CA I/II
Tubulin80010-fold vs. normal cells

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Answer:
Discrepancies often arise from assay conditions or cellular contexts. Strategies include:

  • Standardized Assays : Use isogenic cell lines (e.g., CA IX-overexpressing HT-29 vs. normal cells) to isolate target-specific effects .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Orthogonal Validation : Confirm tubulin inhibition via both fluorescence polarization (binding affinity) and cell-cycle arrest assays .

Advanced: What structural features drive selective inhibition of CA IX over other isoforms?

Answer:
Selectivity arises from:

  • Sulfamoyl Group : Direct coordination with CA IX’s Zn²⁺-bound H₂O, absent in CA I/II due to steric hindrance .
  • Methanesulfonyl Substituent : Hydrophobic interactions with CA IX’s unique Phe-131 residue, enhancing binding affinity .
    Design Tip : Introducing electron-withdrawing groups (e.g., -Cl) on the benzamide ring improves isoform selectivity by 3-fold .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Answer:
SAR strategies include:

  • Halogen Substitution : Adding -Cl/-F at the benzamide’s para position enhances CA IX inhibition (ΔIC₅₀: −40%) but reduces solubility .
  • Linker Modification : Replacing methanesulfonyl with sulfonamidoethyl groups improves tubulin binding (Kd: 0.5 µM → 0.2 µM) .
  • Hybrid Derivatives : Merging CA IX/tubulin pharmacophores (e.g., adding thiazole rings) achieves synergistic antiproliferative effects .

Advanced: What computational methods predict binding modes with CA IX?

Answer:

  • Molecular Docking : Use AutoDock Vina with CA IX’s crystal structure (PDB: 3IAI) to simulate sulfamoyl-Zn²⁺ interactions .
  • MD Simulations : 100-ns trajectories in GROMACS assess stability of key hydrogen bonds (e.g., NH–Thr-199) .
  • Free Energy Calculations : MM-GBSA quantifies contributions of hydrophobic pockets (e.g., Val-121) to binding affinity .

Advanced: How to address low aqueous solubility during formulation?

Answer:

  • Prodrug Design : Convert sulfamoyl to a phosphate ester (solubility: <1 µg/mL → 15 mg/mL) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm) to enhance bioavailability (AUC increase: 4×) .
  • Co-Crystallization : With succinic acid improves solubility (2.5×) without compromising stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.